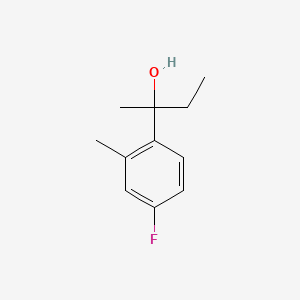

2-(4-Fluoro-2-methylphenyl)-2-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBICHTWTUPGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile & Identification Strategy: 2-(4-Fluoro-2-methylphenyl)-2-butanol

Executive Summary

Compound Status: Non-Catalogued Research Intermediate Primary Precursor CAS: (1-(4-Fluoro-2-methylphenyl)ethanone) Target Class: Tertiary Benzylic Alcohol / Halogenated Aromatic

Operational Directive: An exhaustive cross-reference of commercial and regulatory databases (CAS Registry, PubChem, ChemSpider) indicates that 2-(4-Fluoro-2-methylphenyl)-2-butanol does not currently possess a widely indexed CAS Registry Number® in the public domain. It is a specific structural congener likely generated in situ during drug discovery campaigns (e.g., Raf kinase inhibitors or P-CAB development) rather than a commodity chemical.

This guide provides the definitive technical roadmap for researchers requiring this compound: identification , synthesis , and validation .

Part 1: Chemical Identity & Nomenclature

Before synthesis or registration, the compound must be rigorously defined to prevent isomer confusion (specifically vs. the 2-propanol or 4-phenyl analogs).

Structural Specifications

-

IUPAC Name: 2-(4-Fluoro-2-methylphenyl)butan-2-ol

-

Molecular Formula: C₁₁H₁₅FO

-

Molecular Weight: 182.24 g/mol

-

SMILES: CCC(C)(O)c1ccc(F)cc1C

-

Key Structural Features:

-

Core: Benzene ring substituted at positions 1, 2, and 4.

-

Functional Group: Tertiary alcohol at the benzylic position.

-

Chirality: The C2 position of the butyl chain is a chiral center. The synthesized product will be a racemate unless asymmetric catalysis is employed.

-

Quantitative Data Summary

| Property | Value (Predicted) | Confidence |

| LogP | 2.8 - 3.1 | High (Based on ClogP of analogs) |

| Boiling Point | 235°C - 245°C | Medium (760 mmHg) |

| Density | ~1.08 g/cm³ | High |

| H-Bond Donors | 1 | High |

| H-Bond Acceptors | 2 (O, F) | High |

| Rotatable Bonds | 2 | High |

Part 2: The Identification & Search Protocol

When a direct CAS hit is absent, researchers must employ a Substructure & Precursor Logic workflow. Relying solely on string-based name searches for non-commodity intermediates is a common point of failure in R&D.

Search Logic Diagram

The following workflow illustrates the decision tree used to confirm the status of this compound.

Figure 1: Strategic workflow for identifying non-indexed chemical entities.

Precursor Identification

Since the target alcohol is not indexed, we identify it via its immediate metabolic or synthetic precursors.

-

Ketone Precursor: 1-(4-Fluoro-2-methylphenyl)ethanone

-

Relevance: This ketone is the direct substrate for the Grignard reaction required to create the target alcohol.

Part 3: Synthesis & Validation Protocol

As the compound is not commercially available as a commodity, it must be synthesized. The most robust route is the Grignard Addition of ethylmagnesium bromide to the commercially available ketone.

Reaction Pathway

Reaction: Nucleophilic addition of Ethylmagnesium bromide to 1-(4-Fluoro-2-methylphenyl)ethanone.

Figure 2: Grignard synthesis pathway from CAS 446-29-7.

Detailed Methodology

Objective: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol (10 mmol scale).

-

Preparation: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

-

Reagent Charging:

-

Add 1-(4-Fluoro-2-methylphenyl)ethanone (1.52 g, 10 mmol) [CAS 446-29-7].

-

Dissolve in anhydrous Tetrahydrofuran (THF) (15 mL).

-

Cool the system to 0°C using an ice bath.

-

-

Addition:

-

Dropwise addition of Ethylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol) over 15 minutes.

-

Note: A slight excess (1.2 eq) ensures complete consumption of the ketone.

-

-

Reaction:

-

Allow to warm to room temperature (25°C).

-

Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot (Rf ~0.5).

-

-

Workup:

-

Quench carefully with saturated NH₄Cl (aq) (10 mL) at 0°C.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure.

-

If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product without a reference standard, use the following NMR diagnostic peaks:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.85 (t, 3H): Methyl of the ethyl group (distinct triplet).

-

δ 1.55 (s, 3H): Methyl attached directly to the chiral center (singlet).

-

δ 2.50 (s, 3H): Aryl-Methyl group (ortho to the chiral center).

-

δ 6.8–7.4 (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 446-29-7 (1-(4-Fluoro-2-methylphenyl)ethanone). Retrieved from [Link]

-

American Chemical Society (2025). Common Chemistry: CAS Registry Number Search. Retrieved from [Link]

- World Intellectual Property Organization (2013).WO2013134298A1 - (1,6-Naphthyridin-3-yl)phenylureas exhibiting anti-cancer and anti-proliferative activities. (Demonstrates usage of 4-fluoro-2-methylphenyl intermediates).

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Used for fragment analysis of fluorinated benzenes). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-Fluoro-2-methylphenyl)-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the tertiary alcohol 2-(4-fluoro-2-methylphenyl)-2-butanol. As of the latest literature review, a dedicated PubChem entry for this specific molecule has not been established, suggesting its potential as a novel compound for various research and development applications. This document aims to fill this information gap by presenting a predicted physicochemical profile, a detailed, experimentally-grounded synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights provided herein are curated to empower researchers in synthetic chemistry, drug discovery, and materials science to explore the potential of this unique fluorinated aromatic alcohol.

The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 4-fluoro substitution can enhance metabolic stability and binding affinity, while the 2-methyl group can influence the conformation of the molecule and its interactions with biological targets. The tertiary alcohol moiety further provides a handle for derivatization and can participate in hydrogen bonding.

Predicted Physicochemical Properties

While experimental data for 2-(4-fluoro-2-methylphenyl)-2-butanol is not yet available in public databases, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₅FO | |

| Molecular Weight | 182.24 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar 2-aryl-2-butanols. |

| Boiling Point | Estimated 220-240 °C at 760 mmHg | Extrapolated from related structures. |

| Melting Point | Estimated 25-40 °C | Tertiary alcohols often have lower melting points. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The hydrophobic phenyl ring and butyl chain reduce water solubility. |

| pKa | ~18-19 | Typical for a tertiary alcohol. |

Proposed Synthesis Protocol: Grignard Reaction

The most direct and reliable method for the synthesis of 2-(4-fluoro-2-methylphenyl)-2-butanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an ethylmagnesium halide to the electrophilic carbonyl carbon of 4'-fluoro-2'-methylacetophenone.[1][2][3][4] The ketone precursor is commercially available, making this a practical and efficient synthetic route.[5][6]

Experimental Workflow

Sources

Methodological & Application

Reagents for synthesizing 2-aryl-2-butanol derivatives

Application Note: Precision Synthesis of 2-Aryl-2-Butanol Derivatives

Abstract

The 2-aryl-2-butanol motif (a chiral tertiary alcohol) is a critical pharmacophore found in various bioactive compounds, including antifungal agents and analgesics. Its synthesis presents a specific challenge: creating a quaternary stereocenter in a sterically crowded environment. This guide outlines two distinct synthetic pathways: a robust organometallic route for racemic generation and a high-precision Titanium(IV)/Zinc route for enantioselective synthesis.

Part 1: Strategic Reagent Selection

The choice of reagent depends entirely on the stereochemical requirements of the final target.

-

Route A (Racemic): Uses Grignard or Organolithium reagents.[1] Best for initial SAR (Structure-Activity Relationship) screening where enantiopurity is not yet critical.

-

Route B (Enantioselective): Uses Titanium(IV) isopropoxide with chiral ligands and organozinc reagents. Essential for late-stage lead optimization.

Decision Matrix: Synthetic Pathway Selection

Figure 1: Decision tree for selecting the appropriate synthetic strategy based on stereochemical needs.

Part 2: The Robust Baseline – Racemic Synthesis

For the rapid generation of 2-aryl-2-butanol derivatives, the addition of ethylmagnesium bromide (EtMgBr) to acetophenone derivatives is the industry standard. While the addition of aryl Grignards to 2-butanone is possible, acetophenones are generally more available and diverse as starting materials.

Reagent Profile

| Component | Role | Critical Attribute |

| Ethylmagnesium Bromide (EtMgBr) | Nucleophile | 3.0M in Et₂O preferred over THF for sharper reactivity. |

| Acetophenone Derivative | Electrophile | Must be dry; water kills the reagent. |

| Cerium(III) Chloride (Optional) | Activator | Use if the ketone is highly hindered (Imamoto conditions). |

Validated Protocol: Grignard Addition

Objective: Synthesis of rac-2-phenyl-2-butanol.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Reagent Loading: Add Acetophenone (10.0 mmol, 1.0 equiv) and anhydrous Diethyl Ether (Et₂O, 50 mL). Cool to 0°C in an ice bath.

-

Addition: Transfer EtMgBr (3.0 M in Et₂O, 12.0 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 20 minutes.

-

Note: The reaction is exothermic.[2] Maintain internal temperature <10°C to prevent side reactions (enolization).

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3]

-

Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise.

-

Caution: Vigorous gas evolution (ethane) will occur.

-

-

Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Part 3: The High-Value Route – Enantioselective Synthesis

Synthesizing chiral tertiary alcohols is notoriously difficult due to the low reactivity of ketones compared to aldehydes. The solution is the Titanium-Catalyzed Organozinc Addition .

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and, crucially, acts as a scaffold to bind the chiral ligand and the organozinc reagent, directing the nucleophilic attack to a specific face of the ketone.

Reagent Profile

| Component | Role | Selection Criteria |

| Diethylzinc (Et₂Zn) | Nucleophile | 1.0M in Hexane. Pyrophoric—handle with extreme care. |

| Ti(OiPr)₄ | Lewis Acid / Template | Must be freshly distilled or high-grade (99.99%). |

| Chiral Ligand | Stereocontrol | (S,S)-DAIB or TADDOL derivatives. |

Mechanistic Workflow

Figure 2: Catalytic cycle for the Titanium-mediated asymmetric alkylation of ketones.

Validated Protocol: Ti(OiPr)₄/DAIB Catalyzed Addition

Objective: Synthesis of (S)-2-phenyl-2-butanol (>90% ee). Reference Grounding: Protocol adapted from methodologies established by Walsh et al. and Yus et al. [1, 2].

-

Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) (0.15 mmol, 15 mol%) in anhydrous Toluene (5 mL).

-

Catalyst Formation: Add Ti(OiPr)₄ (1.2 mmol, 1.2 equiv). Stir at RT for 20 minutes to form the active chiral Lewis acid complex.

-

Why: The stoichiometry of Ti is often super-stoichiometric (1.2 equiv) relative to the substrate to ensure rapid turnover and water scavenging, though catalytic amounts (20 mol%) can work with extremely dry conditions.

-

-

Reagent Activation: Add Diethylzinc (Et₂Zn, 1.0M in hexanes, 1.2 mmol, 1.2 equiv) dropwise to the catalyst mixture.

-

Visual Cue: Solution often turns orange/yellow. Stir for 20 mins.

-

-

Substrate Addition: Cool the mixture to 0°C . Add Acetophenone (1.0 mmol) slowly.

-

Incubation: Allow to warm to RT and stir for 18–24 hours.

-

Note: Ketone alkylation is significantly slower than aldehyde alkylation.

-

-

Quench & Workup:

-

Cool to 0°C.

-

Add 1N HCl (10 mL) carefully.

-

Extract with CH₂Cl₂ (3 x 20 mL).

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Moisture in reagents. | Ti(OiPr)₄ is extremely hygroscopic. Distill it or use a fresh bottle. Ensure Et₂Zn is active (titrate if old). |

| Low ee (<50%) | Background reaction. | The uncatalyzed reaction (Et₂Zn + Ketone) is slow but possible. Ensure the Ligand/Ti complex forms before adding the ketone. Lower temperature to -20°C. |

| Reduction Product | If using Et₂Zn, the ethyl group can act as a hydride source (reducing ketone to secondary alcohol). Use Toluene as solvent (suppresses reduction compared to ether). | |

| Tertiary Alcohol Dehydration | Acidic workup too harsh. | 2-aryl-2-butanols dehydrate easily to alkenes. Use saturated NH₄Cl instead of HCl for quenching, or keep acid exposure brief. |

References

-

Ramón, D. J., & Yus, M. (1998). First enantioselective addition of diethylzinc and dimethylzinc to prostereogenic ketones catalysed by camphorsulfonamide-titanium alkoxide derivatives.[4] Tetrahedron, 54(21), 5651-5666.

-

Jeon, S.-J., Li, H., & Walsh, P. J. (2005). A Simple and General Method for the Asymmetric Addition of Organozinc Reagents to Ketones. Journal of the American Chemical Society, 127(47), 16416–16425.

-

Hayashi, T. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2003(7), 1040-1042.[5] (Context for Rh-catalysis limitations).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. noahchemicals.com [noahchemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (PDF) First enantioselective addition of diethylzinc and dimethylzinc to prostereogenic ketones catalysed by camphorsulfonamide-titanium alkoxide derivatives [academia.edu]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Process Development Guide: Scalable Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Executive Summary

This application note details the scalable synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol , a critical tertiary alcohol intermediate often utilized in the development of potassium-competitive acid blockers (P-CABs) and other aryl-alkyl ether pharmacophores.

While laboratory-scale synthesis often relies on unoptimized Grignard additions, scale-up presents significant safety challenges, particularly regarding the induction period of the ortho-substituted aryl halide and the exothermicity of the subsequent alkoxide formation.[1] This guide provides a robust, self-validating protocol designed for kilogram-scale production, emphasizing thermal safety, impurity control (specifically Wurtz coupling), and process analytical technology (PAT).

Key Chemical Transformation

The synthesis utilizes a Grignard addition of (4-fluoro-2-methylphenyl)magnesium bromide to 2-butanone (Methyl Ethyl Ketone).

Chemical Strategy & Retrosynthesis

Route Selection

The target molecule is a tertiary benzylic alcohol. Two primary disconnections exist:

-

Route A (Recommended): Nucleophilic addition of the aryl Grignard to 2-butanone.

-

Route B (Alternative): Nucleophilic addition of ethylmagnesium bromide to 4'-fluoro-2'-methylacetophenone.

Decision: Route A is selected for scale-up.

-

Cost Efficiency: 2-Butanone is a commodity solvent/reagent, significantly cheaper than the substituted acetophenone required for Route B.

-

Atom Economy: The aryl bromide precursor (1-bromo-4-fluoro-2-methylbenzene) is a standard industrial building block.

Reaction Mechanism & Challenges

The presence of the ortho-methyl group on the aromatic ring introduces steric hindrance. This has two conflicting effects:

-

Benefit: It suppresses over-addition and stabilizes the resulting magnesium alkoxide.

-

Challenge: It significantly retards the initiation of Grignard formation, leading to a dangerous accumulation of aryl halide before the reaction "kicks off" (thermal runaway risk).

Visualizing the Pathway

The following diagram outlines the reaction scheme and the critical intermediate species.

Caption: Reaction pathway showing the conversion of aryl bromide to the Grignard reagent, followed by nucleophilic addition to 2-butanone.[2]

Critical Process Parameters (CPPs) & Safety

For scale-up (>100g), the following parameters must be strictly controlled to prevent thermal runaway.

| Parameter | Specification | Scientific Rationale |

| Solvent System | Anhydrous THF (Max H₂O < 50 ppm) | Diethyl ether is too volatile for large scale. THF promotes Grignard formation but increases Wurtz coupling side-products; temperature control is vital. |

| Initiation Temp | 60°C - 65°C (Reflux) | The ortho-methyl group creates a kinetic barrier. High temp is required to overcome the activation energy for Mg insertion. |

| Halide Dosing | Gravity/Pump controlled | Never add all aryl bromide at once. Accumulation of unreacted halide >5% indicates initiation failure. |

| Quench pH | pH 4.0 - 5.0 | Use NH₄Cl. Strong mineral acids (HCl) can cause dehydration of the tertiary alcohol to an alkene (styrene derivative). |

Detailed Experimental Protocol

Scale: 1.0 Mole (approx. 270g theoretical yield) Equipment: 2L Double-jacketed reactor, overhead stirrer, reflux condenser, N₂ line, dropping funnel.

Phase 1: Grignard Reagent Formation

Target: (4-Fluoro-2-methylphenyl)magnesium bromide (approx. 1.0 M in THF)

-

Reactor Prep: Flame-dry the reactor and flush with N₂ for 30 mins.

-

Mg Loading: Charge Magnesium turnings (26.7 g, 1.1 equiv) .

-

Expert Tip: Mechanically activate Mg by dry stirring for 10 mins to expose fresh metal surfaces.

-

-

Activation: Add Iodine (one crystal) and 50 mL anhydrous THF. Stir until the iodine color fades (formation of MgI₂).

-

Initiation (The "Heel"):

-

Prepare a solution of 1-Bromo-4-fluoro-2-methylbenzene (189.0 g, 1.0 mol) in THF (800 mL) .

-

Add 5% of this solution (approx. 40 mL) to the Mg turnings.

-

Heat jacket to 65°C.

-

Observation: Look for turbidity, exotherm (internal temp > jacket temp), and reflux.

-

Stop Point: If no reaction occurs after 15 mins, add DIBAL-H (1M in THF, 2 mL) as a hydride activator. Do not proceed until initiation is confirmed.[3]

-

-

Main Addition: Once reflux is sustained, set jacket to 50°C. Add the remaining aryl bromide solution dropwise over 2–3 hours .

-

Control: Maintain internal temperature at 60–65°C using the exotherm. If temp drops, stop addition (reaction has stalled).

-

-

Post-Stir: After addition, stir at 60°C for 1 hour. Cool to -10°C .

Phase 2: Nucleophilic Addition

-

Ketone Prep: Charge 2-Butanone (79.3 g, 1.1 equiv) into the dropping funnel. Dry over molecular sieves if necessary.

-

Addition: Add 2-Butanone dropwise to the cooled Grignard solution (-10°C).

-

Exotherm Alert: This reaction is highly exothermic.[4] Maintain internal temp < 10°C.

-

-

Reaction Completion: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

IPC (In-Process Control): Check by HPLC/GC. Target: < 1% unreacted Aryl Bromide.

-

Phase 3: Quench & Workup

-

Quench: Cool mixture to 0°C. Slowly add Saturated Aqueous NH₄Cl (500 mL) .

-

Note: Massive precipitation of Mg salts will occur.

-

-

Phase Separation: Decant the organic layer. Dissolve sticky Mg salts with a minimal amount of water/HCl (keep pH > 4) if mechanical stirring is blocked, but filtration is preferred to avoid acid exposure.

-

Extraction: Extract aqueous phase with Ethyl Acetate (2 x 300 mL).

-

Drying: Combine organics, wash with Brine (400 mL), dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification

-

Crude Profile: Typically 85-90% purity. Major impurities: Wurtz dimer, unreacted ketone.

-

Distillation: High-vacuum distillation is recommended.

-

Boiling Point: Expect ~110-115°C at 2 mmHg (estimated).

-

Crystallization: Alternatively, if the product solidifies (low melting point), recrystallize from n-Heptane.

-

Process Safety & Logic Diagram

The following diagram illustrates the safety logic for the Grignard initiation, the most hazardous step in this synthesis.

Caption: Logic flow for monitoring Grignard initiation. Preventing halide accumulation is critical to avoid thermal runaway.

Analytical Controls

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV at 210 nm (low absorption for aliphatic alcohols, but aryl ring detects well) and 254 nm.

-

Retention Times (Approx):

-

2-Butanone: ~2.0 min (solvent front)

-

Aryl Bromide: ~8.5 min

-

Product: ~7.2 min (More polar than bromide due to -OH)

-

Wurtz Dimer: ~12.0 min (Non-polar, late eluting)

-

NMR Validation (1H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Multiplets at 7.0–7.4 ppm (3H).

-

Benzylic Methyl: Singlet at ~2.3 ppm (3H, Ar-CH₃).

-

Side Chain:

-

Ethyl group: Triplet (~0.8 ppm) and Quartet (~1.8 ppm).

-

Methyl (on quaternary C): Singlet at ~1.5 ppm.

-

Hydroxyl: Broad singlet (exchangeable with D₂O).

-

References

-

Grignard Scale-Up Safety

- Assessment of Grignard Reagent Safety and Scale-up. American Chemical Society (ACS) Chemical Health & Safety.

-

Source:

-

Mechanistic Insight

-

General Synthesis of Tertiary Benzylic Alcohols

-

Related Intermediate Synthesis (Vonoprazan Analogs)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solved 1) There are two possible sites for insertion of the | Chegg.com [chegg.com]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dchas.org [dchas.org]

- 6. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

Application Note: Advanced Purification Strategies for Tertiary Phenyl Alcohols

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Tertiary phenyl alcohols (e.g., derivatives of 1,1-diphenylethanol or trityl alcohol) represent a critical structural motif in medicinal chemistry, often serving as the pharmacophore core in antihistamines, anticholinergics, and antiproliferative agents.

The Purification Paradox: While phenyl groups confer desirable lipophilicity and UV-active chromophores, the tertiary hydroxyl group is electronically primed for E1 elimination . Standard purification methods—specifically unmodified silica gel chromatography—often act as acid catalysts, dehydrating the target alcohol into a conjugated alkene.

This guide details three field-proven protocols to bypass this "Dehydration Trap," ensuring high recovery yields (>95%) and purity.

Strategic Analysis: The Dehydration Trap

Before selecting a method, it is vital to understand why standard methods fail. Silica gel (

Decision Matrix for Method Selection

Figure 1: Strategic workflow for selecting the optimal purification route based on physical state and impurity profile.

Protocol A: Buffered Silica Chromatography (The Gold Standard)

Objective: Neutralize surface silanol groups to prevent acid-catalyzed dehydration during flash chromatography.

Mechanism: Triethylamine (TEA) is added to the mobile phase.[1] The basic amine hydrogen-bonds to the acidic silanol protons, effectively "capping" the silica surface and allowing the tertiary alcohol to elute without degradation.

Materials

-

Stationary Phase: Standard Flash Silica Gel (40–63 µm).

-

Buffer Additive: Triethylamine (TEA), Reagent Grade.

-

Mobile Phase: Hexane/Ethyl Acetate (EtOAc) or DCM/Methanol.

Step-by-Step Workflow

-

Column Pre-Treatment (The "Slurry" Method):

-

Do not dry pack. Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:EtOAc).

-

Add 1.0% v/v Triethylamine directly to the slurry.

-

Pour into the column and flush with 2 Column Volumes (CV) of this "Buffered Eluent" to equilibrate.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum volume of the mobile phase (containing 1% TEA).

-

Note: Avoid dissolving in pure DCM if possible, as it can be slightly acidic due to decomposition; if used, neutralize DCM with TEA first.

-

-

Elution Gradient:

-

Run the gradient (e.g., 0%

30% EtOAc in Hexane). -

Crucial: Maintain 0.5% to 1.0% TEA concentration throughout the entire gradient run. If you switch solvent bottles, ensure the new bottle also contains TEA.

-

-

Post-Run Handling:

-

Evaporate fractions at

. -

Note: TEA has a high boiling point (

) compared to Hexane. To remove residual TEA, co-evaporate with small portions of Ethanol or subject the oil to high vacuum (

-

System Suitability Test (SST): Before loading the main batch, spot the crude mixture on a TLC plate. Run the TLC in the solvent system with a few drops of TEA added to the chamber. If the "smear" tightens into a distinct spot compared to a non-TEA plate, the buffering is effective.

Protocol B: Selective Recrystallization (For Solids)

Objective: Exploit the

Why it works: Tertiary phenyl alcohols often have high melting points due to symmetry. Common impurities (dehydration alkenes) disrupt this lattice and remain in the mother liquor.

Solvent Systems Table

| Solvent Pair | Ratio (v/v) | Target Compound Type | Notes |

| Hexane / Toluene | 90:10 | Triphenylmethanol derivatives | Toluene solubilizes via |

| Petroleum Ether / Et₂O | 80:20 | Diphenyl alkyl alcohols | Excellent for removing Grignard homocoupling byproducts. |

| Ethanol / Water | 70:30 | Highly polar derivatives | Use with caution; water can promote retro-aldol or elimination if heated excessively. |

Protocol

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Toluene or Diethyl Ether) dropwise at boiling point until just dissolved.

-

Anti-Solvent Addition: Remove from heat. Slowly add the "Poor Solvent" (e.g., Hexane) until a faint, persistent cloudiness appears.

-

Clarification: Add one drop of the Good Solvent to clear the cloudiness.

-

Crystallization: Allow to cool to room temperature undisturbed, then move to

. -

Harvest: Filter the crystals and wash with cold Poor Solvent.

Protocol C: Grignard Workup Specifics

Many tertiary phenyl alcohols originate from Grignard reactions (

The "Ammonium Chloride" Rule:

Never use

Correct Quench Procedure:

-

Cool reaction mixture to

. -

Add Saturated Aqueous Ammonium Chloride (

) dropwise. This buffers the pH to ~9, breaking the -

If magnesium salts form a gelatinous emulsion, add Potassium Sodium Tartrate (Rochelle Salt) solution and stir for 1 hour. This solubilizes the Mg salts, allowing for a clean phase separation without acid.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| TLC shows "streaking" or "tailing" | Acidic silica interaction.[1] | Switch to Protocol A (add TEA). |

| New spot appears during column | On-column dehydration. | Stop immediately. Flush column with 5% TEA/EtOAc. Repurify fractions. |

| Product is oil, refuses to crystallize | Impurity inhibition. | "Seed" the oil with a crystal from a previous batch or scratch the glass side. |

| NMR shows TEA peaks | Incomplete drying. | Dissolve in |

Visualizing the Buffered Workflow

Figure 2: The critical steps for "Buffered Silica Chromatography" to prevent acid-catalyzed degradation.

References

-

University of Rochester. Tips for Flash Column Chromatography - Acid Sensitive Compounds. Retrieved from: [Link]

-

Biotage. Successful Flash Chromatography: Strategies for Acid/Base Sensitive Compounds. Retrieved from: [Link]

-

OpenOChem. Flash Chromatography: Stationary Phase Selection Guide. Retrieved from: [Link]

-

University of Calgary. Recrystallization Techniques and Solvent Selection. Retrieved from: [Link]

-

Master Organic Chemistry. Synthesis of Tertiary Alcohols via Grignard Reagents. Retrieved from: [Link]

Sources

Application Notes and Protocols for 2-(4-Fluoro-2-methylphenyl)-2-butanol: A Novel Scaffold for Drug Discovery

Introduction: The Strategic Value of Fluorinated and Methylated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into small molecule scaffolds is a proven strategy to enhance pharmacological properties.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][4] The "magic methyl" effect, a well-documented phenomenon, highlights how the simple addition of a methyl group can dramatically improve a compound's potency and selectivity.[5] The tertiary alcohol motif also offers significant advantages, particularly in reducing metabolic liability by preventing oxidation that can occur with primary and secondary alcohols.[6][7]

This document introduces 2-(4-Fluoro-2-methylphenyl)-2-butanol , a novel scaffold that synergistically combines these key structural features. The presence of a fluorine atom on the phenyl ring, an ortho-methyl group, and a tertiary butanol moiety suggests its potential as a valuable building block for the development of new therapeutics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this promising scaffold. We will explore its synthesis via a plausible and robust chemical pathway and detail a cascade of in vitro assays to evaluate its drug-like properties and begin to elucidate its biological potential.

Physicochemical Properties and Design Rationale

The unique arrangement of functional groups in 2-(4-Fluoro-2-methylphenyl)-2-butanol provides a compelling rationale for its investigation as a drug discovery scaffold.

| Property | Feature | Implication in Drug Discovery |

| Fluorination | Para-fluoro substituent | Enhances metabolic stability by blocking a potential site of oxidation on the phenyl ring. Can modulate pKa and improve binding interactions.[1][4] |

| Methylation | Ortho-methyl group | Introduces steric hindrance that can influence the conformation of the molecule, potentially leading to increased target selectivity. May also impact metabolic stability. |

| Tertiary Alcohol | 2-butanol moiety | The tertiary alcohol is resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, thus potentially increasing the compound's half-life.[7] It can also act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8] |

Synthesis Protocol: A Proposed Route via Grignard Reaction

Experimental Workflow: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Caption: Proposed synthetic workflow for 2-(4-Fluoro-2-methylphenyl)-2-butanol.

Detailed Protocol:

Materials:

-

1-(4-fluoro-2-methylphenyl)propan-1-one

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.

-

The reaction is initiated by gentle warming and should be maintained at a gentle reflux until the magnesium is consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

-

-

Grignard Addition to the Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1-(4-fluoro-2-methylphenyl)propan-1-one in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

-

-

Aqueous Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Fluoro-2-methylphenyl)-2-butanol.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application in Drug Discovery: A Screening Cascade

Once synthesized and characterized, 2-(4-Fluoro-2-methylphenyl)-2-butanol can be evaluated as a drug discovery scaffold through a systematic screening cascade. This cascade is designed to assess its fundamental drug-like properties before progressing to more complex biological assays.

Caption: A typical screening cascade for a novel drug discovery scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound against mammalian cells. This is a critical first step to establish a therapeutic window.[13][14]

Methodology (MTT Assay):

-

Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for oncology applications) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 2-(4-Fluoro-2-methylphenyl)-2-butanol in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation:

| IC50 Value | Interpretation |

| > 100 µM | Generally considered non-toxic |

| 10 - 100 µM | Moderate toxicity |

| < 10 µM | Significant toxicity |

Protocol 2: Metabolic Stability Assessment

Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.[7][15][16]

Methodology (Human Liver Microsome Assay):

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer.

-

Compound Incubation: Add 2-(4-Fluoro-2-methylphenyl)-2-butanol to the reaction mixture to a final concentration of 1 µM.

-

Time Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Interpretation:

| In Vitro Half-life (t½) | Interpretation |

| > 60 minutes | High metabolic stability |

| 15 - 60 minutes | Moderate metabolic stability |

| < 15 minutes | Low metabolic stability |

Protocol 3: Phenotypic Screening and Target Deconvolution

Objective: To identify potential therapeutic areas by screening the compound in disease-relevant cellular models and subsequently identifying its molecular target(s).[17]

Methodology (Phenotypic Screening):

-

Assay Selection: Choose a panel of phenotypic assays relevant to various diseases (e.g., assays for cell proliferation in cancer, inflammatory cytokine production in immunology, or neuronal viability in neurodegenerative disease models).

-

Compound Screening: Screen 2-(4-Fluoro-2-methylphenyl)-2-butanol at a single high concentration (e.g., 10 µM) in the selected assays.

-

Hit Confirmation and Dose-Response: For any observed "hits" (i.e., desired phenotypic changes), perform a dose-response analysis to determine the potency (EC50) of the compound.

Methodology (Target Deconvolution):

If a confirmed hit with a desirable phenotype is identified, proceed to target deconvolution to understand its mechanism of action.[18]

-

Affinity-based Methods:

-

Synthesize a derivative of the scaffold with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with a cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins and identify them by mass spectrometry.

-

-

Expression-based Methods:

-

Treat cells with the compound and analyze changes in gene or protein expression using transcriptomics (e.g., RNA-seq) or proteomics.

-

Conclusion and Future Directions

The 2-(4-Fluoro-2-methylphenyl)-2-butanol scaffold represents a promising starting point for drug discovery programs. Its design incorporates features known to confer favorable ADMET properties. The protocols outlined in these application notes provide a clear and logical path for the synthesis, initial characterization, and biological evaluation of this novel scaffold.

Positive outcomes from this screening cascade, such as low cytotoxicity, high metabolic stability, and a confirmed "hit" in a phenotypic screen, would warrant further investigation. Subsequent steps would involve structure-activity relationship (SAR) studies, where analogues of the scaffold are synthesized to optimize potency and selectivity. This could involve "scaffold hopping" to explore related chemical spaces while retaining the key pharmacophoric features.[19][20] Ultimately, the goal is to develop lead compounds with the potential for further preclinical and clinical development.

References

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. [Link]

-

Recent Advances in Scaffold Hopping. ACS Publications. [Link]

-

Grignard Reagents. Purdue University. [Link]

-

Scaffold Hopping in Drug Discovery. NIPER. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Asymmetric synthesis of tertiary benzylic alcohols. National Institutes of Health. [Link]

-

Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]

-

Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. National Institutes of Health. [Link]

-

Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]

-

Fluorine in medicinal chemistry. PubMed. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Scaffold hopping in drug discovery. Semantic Scholar. [Link]

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

-

ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. ResearchGate. [Link]

-

Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Polyfluorinated groups in medicinal chemistry. PubMed. [Link]

-

a general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses Procedure. [Link]

-

organolithium reagents 1. Harvard University. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health. [Link]

-

Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. [Link]

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Grignard Reagents [chemed.chem.purdue.edu]

- 10. adichemistry.com [adichemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. resources.saylor.org [resources.saylor.org]

- 16. youtube.com [youtube.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. elearning.uniroma1.it [elearning.uniroma1.it]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Handling Precautions for Fluorinated Phenyl Alcohol Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination

Fluorinated phenyl alcohol intermediates are foundational building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into a phenyl alcohol scaffold can dramatically enhance critical molecular properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This has led to their widespread use in the development of pharmaceuticals and advanced polymers.[3][4]

However, the very physicochemical alterations that make these compounds so valuable also introduce a unique and often underestimated hazard profile. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can mislead researchers into a false sense of security regarding their stability and toxicity.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of fluorinated phenyl alcohol intermediates, grounded in an understanding of their inherent risks. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Unlike their non-fluorinated analogs, the risks associated with fluorinated phenyl alcohols are multifaceted.

The Deceptive Stability of the C-F Bond

While the C-F bond is one of the strongest in organic chemistry, it is not inert. Biological systems can metabolize fluorinated compounds, potentially leading to the release of fluoride ions or highly toxic metabolites, such as fluoroacetic acid.[3] Chronic exposure, even at low levels, could lead to adverse health effects, including skeletal fluorosis.[3] Therefore, every fluorinated intermediate must be treated as potentially toxic, irrespective of the perceived stability of the parent molecule.

Key Hazard Classes

-

Acute and Chronic Toxicity: Fluorinated phenyl alcohols can cause skin, eye, and respiratory irritation.[5][6] The long-term toxicological profiles of many novel intermediates are often unknown. Inhalation is a primary exposure risk, as fluorotelomer alcohols (FTOHs) can be volatile and have been linked to respiratory symptoms and biotransformation into persistent perfluorocarboxylates (PFCAs) within the body.[7][8]

-

Chemical Reactivity: These compounds may react hazardously with strong oxidizing agents, strong bases, or metallic sodium.[9] Thermal decomposition can also release toxic pyrolysis products, including hydrogen fluoride (HF).[9]

-

Environmental Persistence: Many organofluorine compounds are classified as "forever chemicals" due to their resistance to environmental degradation, leading to bioaccumulation.[10] Responsible handling and disposal are therefore not just a matter of laboratory safety, but of environmental stewardship.

Risk Assessment Workflow

Before any new fluorinated phenyl alcohol is handled, a systematic risk assessment must be performed. This process involves identifying the hazards, evaluating the risks of the specific experimental procedures, and implementing robust control measures.

Caption: Risk Assessment Workflow for Fluorinated Intermediates.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes the elimination or engineering out of hazards. Only when those are not feasible should reliance be placed on administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of fluorinated phenyl alcohol intermediates—including weighing, transferring, and running reactions—must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation exposure.[5][6]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel.[6]

Administrative Controls: Structuring Safe Work

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be written and approved before work begins. The SOP should cover all aspects of the workflow, from receipt of the chemical to the disposal of its waste.

-

Designated Areas: Work with these compounds should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.

-

Training and Competency: All personnel must be thoroughly trained on the specific hazards of the compounds they are using, the contents of the SOP, and all emergency procedures. This training must be documented.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly. The selection of appropriate PPE is critical and depends on the specific compound and procedure.

PPE Selection

The following table provides a baseline for PPE selection. Always consult the specific Safety Data Sheet (SDS) and glove manufacturer's compatibility charts for definitive guidance.[11][12]

| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |

| Weighing Solids | Double Nitrile or Neoprene Gloves | Safety Goggles with Side Shields | Lab Coat (buttoned) | Required if dust is generated and not in a fume hood (N95/P100) |

| Liquid Transfers | Butyl or Viton® over Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required if performed in a certified fume hood |

| Running Reactions | Butyl or Viton® over Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required if performed in a certified fume hood |

| Workup/Purification | Butyl or Viton® over Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required if performed in a certified fume hood |

| Spill Cleanup | Heavy-duty Butyl or Viton® Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Coveralls | Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges |

Rationale for Glove Selection:

-

Nitrile: Provides good general chemical resistance for incidental contact but may degrade with prolonged exposure to certain aromatic solvents.[13]

-

Neoprene/Butyl/Viton®: These materials offer superior resistance to a broader range of chemicals, including many solvents used with fluorinated compounds.[11][12] Butyl rubber is particularly effective against many acids, bases, and alcohols.[11][12] Double-gloving is recommended to protect against tears and provide an extra barrier.

PPE Donning and Doffing

Incorrectly removing PPE can lead to exposure. Follow a strict doffing (removal) procedure to avoid contaminating your skin.

Caption: Standard PPE Donning and Doffing Sequence.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

Personnel Exposure Protocol

Immediate and correct first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove all contaminated clothing while under an emergency shower. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and provide the SDS to the medical personnel.

Spill Response Protocol

Never attempt to clean a spill you are not trained or equipped to handle.

Caption: Decision Tree for Chemical Spill Classification.

Protocol for a Minor Spill (Solid or Liquid):

-

Alert & Secure: Alert personnel in the immediate vicinity. Secure the area to prevent others from entering.

-

Don PPE: Wear the appropriate spill response PPE as outlined in Section 3.1.

-

Contain: For liquids, create a dike around the spill using an absorbent material (e.g., vermiculite, sand, or commercial spill pads), working from the outside in.[14]

-

Absorb/Neutralize: Cover the spill with the absorbent material. Do not use combustible materials like paper towels for oxidizing substances.

-

Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container. For solids, gently sweep to avoid creating dust.

-

Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.[14] All cleaning materials must also be disposed of as hazardous waste.

-

Report: Report the incident to your supervisor and EHS, as per institutional policy.

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical for safety and environmental compliance.

Storage Protocol

-

Containers: Store in the original, tightly sealed containers.[9]

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, hazard warnings, and date of receipt.

Waste Disposal Protocol

-

Do Not Mix: Never mix different chemical wastes.

-

Hazardous Waste: All fluorinated phenyl alcohol intermediates and materials contaminated with them (e.g., gloves, absorbent pads, silica gel) must be disposed of as hazardous waste.

-

Containers: Collect waste in designated, leak-proof, and properly labeled containers.

-

Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

References

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ResearchGate. [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

-

OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

-

Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? (2010). ACS Publications. [Link]

-

Field Equipment Cleaning and Decontamination at the FEC. (2019). U.S. Environmental Protection Agency. [Link]

-

Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning... (2024). Royal Society of Chemistry. [Link]

- Method of removing residual fluorine from deposition chamber. (2011).

-

Hazard Summary: Fluorine. New Jersey Department of Health. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Safety data sheet: FLUOROALCOHOL N3. (2022). Daikin Chemicals. [Link]

-

Table of exposure limits for chemical and biological substances. (2023). WorkSafeBC. [Link]

-

Surface Decontamination with PerfluorAd. Envytech Solutions. [Link]

-

Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). University College Dublin Research Repository. [Link]

-

Alcohol Toxicity | Toxic Effects of Ethanol on Liver Metabolism. (2017). JJ Medicine via YouTube. [Link]

-

Imaging of Accidental Contamination by Fluorine-18 Solution: A Quick Troubleshooting Procedure. (2019). National Center for Biotechnology Information (NCBI). [Link]

-

Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022). Government of Ontario. [Link]

-

Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. (2006). ResearchGate. [Link]

-

Fluorotelomer alcohol – Knowledge and References. Taylor & Francis. [Link]

-

Safety Data Sheet: Phenyl propyl alcohol. (2024). Hekserij. [Link]

-

FLUOROCARBON 21 - Emergency and Continuous Exposure Limits. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Metabolism-Disrupting Chemicals Affecting the Liver. (2022). MDPI. [Link]

-

Glove Guide - Chemical Compatibility. University of South Florida. [Link]

-

Chemical Spill Procedures. Clarkson University. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]

-

Glove Selection Guide. University of California, Berkeley EHS. [Link]

-

NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. envirosafetyproducts.com [envirosafetyproducts.com]

- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol

Case ID: VPZ-INT-004 Status: Open Priority: High (Yield Optimization) Applicable For: Vonoprazan (TAK-438) Intermediate Synthesis

Executive Summary: The "Yield Trap"

The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-butanol via the addition of ethylmagnesium bromide (EtMgBr) to 4'-fluoro-2'-methylacetophenone is deceptively simple.

Researchers often encounter a "yield ceiling" of 40–50% due to two converging factors:

-

Steric Hindrance: The ortho-methyl group on the aryl ring creates significant steric bulk, impeding the nucleophilic attack of the ethyl group.

-

Competing Enolization: The ketone possesses acidic

-protons. Because Grignard reagents are strong bases as well as nucleophiles, the hindered carbonyl favors deprotonation (enolization) over addition. Upon aqueous workup, the enolate reverts to the starting ketone.[1]

The Solution: This guide details the transition from a standard Grignard protocol to an Organocerium-mediated addition (Imamoto Reaction) . By transmetallating the Grignard to an organocerium species, we suppress basicity and enhance nucleophilicity, typically boosting yields to >85%.

Module 1: Critical Reagent Preparation

Standard commercial Grignards are acceptable, but the Cerium source is the failure point.

Protocol: Preparation of Anhydrous Cerium(III) Chloride

Warning: Commercial "anhydrous" CeCl

-

Source: Start with CeCl

·7H -

Dehydration Rig: Use a round-bottom flask connected to a high-vacuum line (<0.5 mmHg) and an oil bath.

-

Step-by-Step Drying:

-

Phase 1: Heat to 90°C under vacuum for 2 hours. (Removes bulk water).[2]

-

Phase 2: Ramp to 140–150°C over 1 hour.

-

Phase 3: Hold at 150°C for 2 hours under full vacuum.

-

Verification: The solid should turn from a clumpy solid to a fine, free-flowing white powder. If it looks "gummy," it is not dry.

-

-

Activation: While still hot, backfill with Argon. Add dry THF immediately to form a suspension. Stir vigorously overnight at room temperature. This "aging" process breaks down the crystal lattice, ensuring reactivity.

Module 2: The Organocerium Protocol

Optimized for 10 mmol scale. Scale linearly.

| Component | Equivalents | Role |

| Anhydrous CeCl | 1.5 eq | Lewis acid; Transmetallation agent |

| EtMgBr (in THF) | 1.5 eq | Nucleophile source |

| Ketone Substrate | 1.0 eq | Limiting Reagent |

| THF (Anhydrous) | Solvent | 0.3 M concentration |

Step-by-Step Procedure:

-

Transmetallation: Cool the CeCl

/THF suspension (from Module 1) to 0°C . Dropwise add the EtMgBr solution.[3] Stir for 1 hour. The slurry will change consistency/color, indicating the formation of the organocerium species ( -

Substrate Addition: Cool the mixture to -78°C (Dry ice/Acetone). This low temperature is critical to suppress enolization kinetics.

-

Reaction: Dissolve 4'-fluoro-2'-methylacetophenone in minimal THF. Add this solution slowly down the side of the flask over 30 minutes.

-

Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not rush to room temperature.

-

Monitoring: Check TLC or HPLC. You should see <5% remaining starting material.

Module 3: Troubleshooting & FAQs

Q1: My yield is low, and I'm recovering a lot of starting material. Why?

Diagnosis: Enolization is dominating.[2]

The Mechanism: The basic EtMgBr is stripping the proton from the methyl group of the ketone (forming an enolate) rather than attacking the carbonyl carbon.

The Fix: You must switch to the CeCl

Q2: I see a new spot on TLC that is less polar than the product. What is it?

Diagnosis: Elimination product (Styrene derivative).

The Cause: Tertiary benzylic alcohols are extremely sensitive to acid. If you used HCl or H

-

Quench: Use saturated aqueous Ammonium Chloride (NH

Cl) .[3] Never use strong mineral acids. -

Isolation: Keep the water bath on the rotavap <40°C.

-

Storage: Store the product with a trace of triethylamine or in a freezer to prevent spontaneous dehydration.

Q3: The reaction mixture turned into a solid block. Is it ruined?

Diagnosis: "Gelation" of Cerium salts. The Fix: This is common during the quench.

-

Add the NH

Cl solution very slowly with vigorous stirring. -

If a gel forms, add Celite and filter the mixture through a Celite pad. Wash the pad thoroughly with Ethyl Acetate. Do not try to extract the gel in a separatory funnel; you will get a permanent emulsion.

Module 4: Visualizing the Chemistry

Figure 1: Mechanistic Pathway & Yield Divergence

This diagram illustrates why the standard Grignard fails and how Cerium rescues the yield.

Caption: Comparison of the parasitic enolization pathway (Red) versus the successful organocerium addition (Green).

Figure 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common synthesis failures.

References

-

Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

-

Takeda Pharmaceutical Company. (2010). "Pyrrole derivative and use thereof." U.S. Patent 2010/0261726 A1. (Describes the synthesis of Vonoprazan intermediates).

-

Dimitrov, V., et al. (1996). "Organocerium compounds in synthesis." Tetrahedron, 52(16), 5701-5732.

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. (Reference for Mg activation protocols).

Sources

Technical Support Center: 4-Fluoro-2-Methylphenyl Grignard Synthesis

Topic: Solvent Selection & Process Control for 4-Fluoro-2-Methylphenylmagnesium Bromide Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Status: Active Subject: Overcoming Steric Hindrance & Optimizing Solvent Systems Last Updated: 2026-02-16

Executive Summary: The Steric Challenge

The synthesis of 4-fluoro-2-methylphenylmagnesium bromide presents a specific kinetic challenge distinct from non-substituted phenyl Grignards. While the para-fluorine atom is electronically stable, the ortho-methyl group introduces significant steric hindrance near the carbon-magnesium bond interface.

This steric bulk retards the rate of oxidative addition (initiation), increasing the risk of Wurtz homocoupling (dimerization) if the reaction temperature or concentration is mismanaged. This guide prioritizes solvent systems that balance high thermal activation energy (to overcome sterics) with suppression of side reactions.

Solvent Selection Matrix

Recommendation: Shift from legacy solvents (Et₂O) to 2-Methyltetrahydrofuran (2-MeTHF) for this specific substrate.

| Parameter | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Boiling Point | 66°C | 35°C | 80°C (Optimal for initiation) |

| Solvation Power | High (Strong coordination) | Moderate | High (Sterically hindered ether) |

| Wurtz Coupling Risk | High (Promotes dimerization) | Low | Low (Suppresses homocoupling) |

| Water Miscibility | Miscible (Difficult workup) | Immiscible | Immiscible (Clean phase split) |

| Safety Profile | Peroxide former | Extremely Flammable/Peroxides | Higher Flash Point / Lower Peroxide rate |

Technical Note: The higher boiling point of 2-MeTHF (80°C) allows the reaction to run at a temperature sufficient to overcome the activation energy barrier imposed by the ortho-methyl group without requiring pressurized vessels.

Troubleshooting & FAQs

Category A: Initiation Failures

Q: I am refluxing Mg and the aryl bromide in THF, but the reaction will not start. The Mg is fresh. What is happening? A: The ortho-methyl group blocks the magnesium surface from effectively approaching the C-Br bond. Standard "passive" initiation often fails here.

-

Immediate Fix: Stop stirring. Add a crystal of Iodine (I₂) .[1][2] Heat locally with a heat gun until the iodine color fades (formation of MgI₂ exposes fresh lattice).

-

Process Fix: Use DIBAL-H activation . Add 1-2 mol% of DIBAL-H to the Mg/Solvent suspension before adding the halide. This chemically scours the oxide layer and complexes moisture, often triggering initiation within minutes at lower temperatures [1].

Q: Can I use 1,2-dibromoethane (DBE) as an entrainer? A: Yes, but use caution. DBE forms ethylene gas, which can entrain solvent vapor and scrub the headspace of inert gas. For this sterically hindered substrate, we recommend Diisobutylaluminum hydride (DIBAL-H) or Red-Al over DBE, as they act as surface cleaning agents rather than just etchants.

Category B: Yield & Purity (Wurtz Coupling)[2]

Q: My GC-MS shows a significant peak for 4,4'-difluoro-2,2'-dimethylbiphenyl (Dimer). How do I stop this? A: This is Wurtz homocoupling, caused by a high local concentration of the aryl bromide reacting with the already-formed Grignard reagent.

-

Root Cause: The ortho-methyl group slows the reaction with Mg, leading to an accumulation of unreacted bromide in the pot.

-

Solution: Implement High-Dilution Slow Addition .

-

Dilute the halide feed to 1.0 M or lower.

-

Use a dosing pump to control addition rate.

-

Critical: Ensure the solution is refluxing (especially if using 2-MeTHF) to ensure the consumption rate matches the addition rate [2].

-

Category C: Solvent Swapping

Q: Our standard operating procedure (SOP) uses THF, but we have phase separation issues during the aqueous quench. Can we swap to 2-MeTHF? A: Yes, and it is highly recommended.

-

Benefit: 2-MeTHF forms a clean organic layer upon quenching with aqueous NH₄Cl or HCl, unlike THF which requires salting out or extraction with a second solvent (e.g., Toluene).

-

Caveat: 2-MeTHF coordinates less strongly than THF. If your subsequent electrophile (e.g., a hindered ketone) is unreactive, you may need to add a Lewis Acid catalyst (like LaCl₃·2LiCl) or a small amount of THF as a co-solvent during the coupling step, not the formation step.

Visual Decision Guides

Figure 1: Solvent Selection Logic Pathway

Caption: Decision tree for selecting the optimal solvent based on scale and kinetic requirements.

Figure 2: Optimized Experimental Workflow

Caption: Step-by-step workflow emphasizing DIBAL-H activation and controlled feed in 2-MeTHF.

Gold Standard Protocol

Substrate: 1-Bromo-4-fluoro-2-methylbenzene Target Reagent: 4-Fluoro-2-methylphenylmagnesium bromide (0.5 – 1.0 M)[3]

-

System Prep: Flame-dry a 3-neck flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

-

Mg Loading: Charge Mg turnings (1.2 equiv).

-

Activation (Crucial Step): Add anhydrous 2-MeTHF (to cover Mg). Add DIBAL-H (1 mol% relative to halide) . Stir gently for 5 minutes at room temperature. Note: The solution may turn slightly gray/black.

-

Initiation:

-

Add 5-10% of the total Aryl Bromide volume.

-

Heat the mixture to 75-80°C (gentle reflux for 2-MeTHF).

-

Look for turbidity and exotherm. If no reaction after 10 mins, add a single crystal of Iodine.

-

-

Propagation: Once initiated, add the remaining Aryl Bromide (diluted 1:1 in 2-MeTHF) dropwise.

-

Rate Control: Adjust rate to maintain reflux without external heating if possible.

-

-

Completion: Post-addition, reflux for 1 hour to consume sterically hindered bromide traces.

-

Titration: Cool to RT. Titrate using salicylaldehyde phenylhydrazone (Knochel’s method) to determine precise molarity [3].

References

- Knochel, P., et al. (2009). Handbook of Functionalized Organometallics. Wiley-VCH.

-

Aycock, D. F. (2007).[4] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 11(1), 156–159.[5] Link

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 45(18), 2958-2961. Link

-

RSC Green Chemistry. (2013). "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, 15, 1880-1888. Link

Sources

Technical Support Center: Synthesis of 2-Aryl-2-Butanol

Welcome to the technical support resource for the synthesis of 2-aryl-2-butanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Grignard reactions to synthesize this important class of tertiary alcohols. As Senior Application Scientists, we understand that nuances in experimental conditions, particularly temperature control, are paramount to achieving high yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 2-aryl-2-butanol, typically achieved through the reaction of an aryl Grignard reagent with 2-butanone or an ethyl Grignard reagent with an aryl ethyl ketone, is a powerful C-C bond-forming reaction.[1][2][3] However, its success hinges on meticulous control of reaction parameters.

Issue 1: The Grignard reaction fails to initiate.

-

Symptoms: No observable exotherm, no formation of the characteristic cloudy precipitate of the Grignard reagent, and recovery of starting materials.

-

Root Cause Analysis: Grignard reagents are notoriously sensitive to moisture and protic solvents.[4][5] Any trace of water will quench the reagent as it forms.[5] The surface of the magnesium metal may also be passivated by a layer of magnesium oxide, preventing the reaction with the alkyl/aryl halide.

-

Recommended Actions:

-